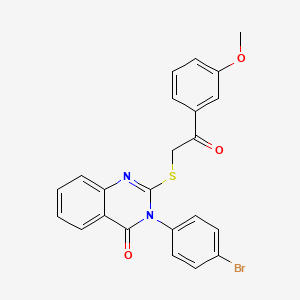methylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12021345.png)
(4E)-4-{[4-(benzyloxy)-2-methylphenyl](hydroxy)methylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione is a complex organic molecule with a unique structure that includes a pyrrolidine ring, a benzyloxy group, and a morpholine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyloxy Group: This step involves the reaction of a benzyl alcohol derivative with the intermediate compound.
Addition of the Morpholine Moiety: This is typically done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
(4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione: has several scientific research applications:
Medicinal Chemistry: It may be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structural features may make it useful in the development of new materials with specific properties.
作用机制
The mechanism by which (4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .
相似化合物的比较
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Disilane-bridged architectures
Uniqueness
The uniqueness of (4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione lies in its combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C33H36N2O5 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC 名称 |
(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H36N2O5/c1-23-9-11-26(12-10-23)30-29(32(37)33(38)35(30)16-6-15-34-17-19-39-20-18-34)31(36)28-14-13-27(21-24(28)2)40-22-25-7-4-3-5-8-25/h3-5,7-14,21,30,36H,6,15-20,22H2,1-2H3/b31-29+ |
InChI 键 |
XRTKZKRGLYWNIM-OWWNRXNESA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCN5CCOCC5 |
规范 SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCN5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12021270.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12021272.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12021277.png)
![(1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B12021279.png)

![(5Z)-5-(2H-Chromen-3-ylmethylene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021283.png)

![4-({[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B12021294.png)
![ethyl (2Z)-2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12021316.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12021320.png)
![N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12021321.png)
![N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B12021340.png)
